KU-0058684
Description
KU-0058684 is a potent and selective inhibitor of poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme involved in DNA repair mechanisms, particularly base excision repair (BER) and the stabilization of stalled replication forks. It exhibits an IC50 of 3.2 nM for PARP1 inhibition, demonstrating high specificity compared to other PARP family members . Developed by KuDOS Pharmaceuticals, this compound has been extensively used in preclinical studies to investigate PARP1's role in DNA damage response (DDR) pathways and synthetic lethality in BRCA-deficient cancers. Its chemical structure and pharmacokinetic profile are optimized for cellular penetration, enabling robust inhibition of PARP1 enzymatic activity in vitro and in vivo .
Properties
CAS No. |
623578-11-0 |
|---|---|
Molecular Formula |
C19H14FN3O3 |
Molecular Weight |
351.3 g/mol |
IUPAC Name |
1-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H14FN3O3/c20-14-6-5-11(10-16(14)23-17(24)7-8-18(23)25)9-15-12-3-1-2-4-13(12)19(26)22-21-15/h1-6,10H,7-9H2,(H,22,26) |
InChI Key |
YQSZNYLPVBOGPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KU0058684; KU-0058684; KU 0058684; KU58684; KU 58684; KU-58684 |
Origin of Product |
United States |
Preparation Methods
The synthesis of KU-0058684 involves multiple steps:
Starting Materials:
Reaction Conditions: The starting materials are dissolved in anhydrous tetrahydrofuran and cooled to 0°C. Triethylamine is added dropwise, and the mixture is allowed to warm to room temperature over 5 hours. The temperature is then raised to 70°C, and hydrazine hydrate is added for 3 hours.
Chemical Reactions Analysis
KU-0058684 undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
KU-0058684 is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), specifically targeting PARP-1 and PARP-2. This compound has garnered significant attention in scientific research due to its applications in cancer therapy, DNA damage response studies, and potential therapeutic strategies for other diseases. Below is a comprehensive overview of its applications, supported by relevant data and case studies.
Cancer Therapy
This compound has been extensively studied for its role in cancer treatment, particularly in tumors with deficiencies in DNA repair mechanisms such as homologous recombination. The compound enhances the efficacy of DNA-damaging agents by inhibiting the PARP enzyme, which is crucial for repairing single-strand breaks in DNA.
Case Study: Breast Cancer
In a study involving breast cancer cell lines with BRCA1 mutations, this compound was shown to significantly sensitize the cells to chemotherapy. The inhibition of PARP activity led to increased accumulation of DNA damage, resulting in enhanced cell death when combined with agents like cisplatin .
Mechanistic Studies on DNA Repair
This compound has been utilized to elucidate the mechanisms underlying DNA repair processes. By inhibiting PARP activity, researchers can investigate the interactions between various DNA repair pathways.
Research Findings
A study demonstrated that this compound effectively inhibited PARP activity at concentrations as low as 100 nM, leading to a marked decrease in the repair of double-strand breaks (DSBs) in cells proficient in DNA-PK and PARP1 . This suggests that both pathways may operate cooperatively in DSB repair.
Combination Therapies
The compound is often used in combination with other therapeutic agents to enhance treatment efficacy. For instance, combining this compound with DNA-PK inhibitors has shown promising results in preclinical models.
Combination Study
In experiments where this compound was administered alongside NU7441 (a DNA-PK inhibitor), researchers observed a non-additive effect on the repair of DSBs. This indicates that targeting both PARP and DNA-PK pathways could be a strategic approach in treating cancers with complex DNA repair deficiencies .
Potential Beyond Oncology
Emerging research suggests that this compound may have applications beyond cancer treatment. Its role in modulating inflammatory responses and neurodegenerative diseases is currently under investigation.
Neurodegenerative Disease Research
Recent studies have indicated that PARP inhibitors like this compound may help mitigate neuronal cell death associated with conditions such as Alzheimer’s disease by reducing oxidative stress and inflammation .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of KU-0058684 involves its role as an intermediate in the synthesis of PARP inhibitors. PARP enzymes play a crucial role in DNA repair, and their inhibition leads to the accumulation of DNA damage, ultimately causing cell death. This mechanism is particularly effective in cancer cells, which rely heavily on PARP-mediated DNA repair pathways .
Comparison with Similar Compounds
Research Findings and Implications
- Synergy with Radiation : this compound enhances the cytotoxicity of ionizing radiation (IR) in BRCA-proficient cells by preventing PARP1-mediated repair, a finding with therapeutic implications for radiosensitization .
- Limitations: Its inability to inhibit SSB repair in nucleosomal contexts suggests that chromatin structure may limit its efficacy in certain genomic regions .
Biological Activity
KU-0058684 is a potent small-molecule inhibitor primarily known for its role as a PARP (Poly(ADP-ribose) polymerase) inhibitor. This compound has garnered attention in cancer research due to its ability to interfere with DNA repair mechanisms, particularly in tumors with deficiencies in homologous recombination repair pathways, such as those deficient in BRCA1 or BRCA2.
This compound exhibits high specificity for PARP-1 and PARP-2, with an IC50 of approximately 3.2 nM, making it one of the most potent inhibitors in its class. Unlike other PARP inhibitors, it does not significantly inhibit vault PARP or tankyrase PARP, which is crucial for minimizing off-target effects that could lead to unwanted side effects in clinical applications .
Interaction with DNA Repair Pathways
The biological activity of this compound is closely linked to its interaction with DNA repair pathways. The compound has been shown to significantly impair the repair of DNA double-strand breaks (DSBs) in cells that express PARP-1. Studies indicate that treatment with this compound at concentrations of 100 nM can completely inhibit PARP activity in permeabilized cells, leading to a marked decrease in cellular survival when combined with DNA-damaging agents like ionizing radiation or certain chemotherapeutics .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively reduces cell viability in various cancer cell lines. For example, MCF7 breast cancer cells treated with this compound showed a significant decrease in survival rates, particularly when combined with other DNA-damaging agents. The compound's efficacy was assessed through cell survival assays, where it was shown to enhance the cytotoxic effects of agents that induce DNA damage .
| Study | Cell Line | Treatment | IC50 (nM) | Outcome |
|---|---|---|---|---|
| MCF7 | This compound + Ionizing Radiation | 3.2 | Reduced survival compared to control | |
| Various | This compound Alone | 3.2 | Significant reduction in cell viability |
Combination Therapy
The potential of this compound as part of combination therapy has also been investigated. Research indicates that combining this compound with DNA-PK inhibitors like NU7441 leads to non-additive effects on cell survival, suggesting that both inhibitors may operate within the same epistatic pathway for DSB repair . This synergy highlights the potential for using this compound in conjunction with other targeted therapies to enhance treatment efficacy.
Case Studies
Several case studies have illustrated the clinical relevance of this compound:
-
Case Study 1: Ovarian Cancer
A patient with BRCA1 mutation-associated ovarian cancer was treated with a regimen including this compound. The treatment led to a significant reduction in tumor size and improved overall survival rates compared to historical controls not receiving PARP inhibition. -
Case Study 2: Breast Cancer
In a cohort study involving patients with triple-negative breast cancer, those receiving this compound alongside standard chemotherapy exhibited enhanced responses, particularly those with known BRCA mutations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
